Welcome to the BenchChem Online Store!
molecular formula C8H9N3 B8689738 (1H-pyrrolo[2,3-c]pyridin-4-yl)methanamine

(1H-pyrrolo[2,3-c]pyridin-4-yl)methanamine

Cat. No. B8689738
M. Wt: 147.18 g/mol
InChI Key: HJRXOKUCAYBANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08815877B2

Procedure details

A mixture of 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile (232 mg, 1.62 mmol) and Raney Ni (200 mg) in a solution of ammonia/MeOH (7N, 40 mL) was stirred at RT for 4 h. The reaction mixture was filtered and the wet cake was washed with MeOH (3×10 mL). The filtrate was concentrated under reduced pressure to afford 236 mg (99.0%) of (1H-pyrrolo[2,3-c]pyridin-4-yl)methanamine as yellow solid: MS (ESI) m/z: 148.3 [M+1]+.
Quantity
232 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[N:7][CH:8]=[C:9]([C:10]#[N:11])[C:4]=2[CH:3]=[CH:2]1>[Ni].N.CO>[NH:1]1[C:5]2=[CH:6][N:7]=[CH:8][C:9]([CH2:10][NH2:11])=[C:4]2[CH:3]=[CH:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
232 mg
Type
reactant
Smiles
N1C=CC2=C1C=NC=C2C#N
Name
Quantity
200 mg
Type
catalyst
Smiles
[Ni]
Name
Quantity
40 mL
Type
solvent
Smiles
N.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the wet cake was washed with MeOH (3×10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1C=CC=2C1=CN=CC2CN
Measurements
Type Value Analysis
AMOUNT: MASS 236 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.